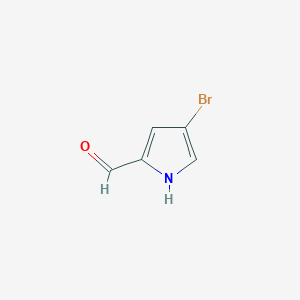

4-Bromo-1H-pyrrole-2-carbaldehyde

Overview

Description

4-Bromo-1H-pyrrole-2-carbaldehyde (CAS: 931-33-9) is a halogenated pyrrole derivative characterized by a bromine atom at the 4-position and an aldehyde group at the 2-position of the pyrrole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as azafulvenes, which are relevant to materials science and medicinal chemistry . Its synthesis involves bromination of pyrrole-2-carbaldehyde using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding a 90% product with distinct $ ^1H $-NMR signals at δ 9.49 (aldehyde proton), 7.13, and 6.98 (pyrrole protons) .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-bromo-1H-pyrrole-2-carbaldehyde serves as a versatile building block for synthesizing more complex heterocyclic compounds and natural product analogs. Its unique functional groups allow for various chemical transformations, including:

- Oxidation : Converts to 4-bromo-1H-pyrrole-2-carboxylic acid.

- Reduction : Yields 4-bromo-1H-pyrrole-2-methanol.

- Substitution Reactions : Reacts with nucleophiles (e.g., amines) to form various derivatives .

Biology

This compound is crucial in the development of bioactive molecules used in drug discovery and development. Research indicates that derivatives of this compound exhibit potential therapeutic effects against various diseases, including:

- Antibiotic Activity : Studies have shown that bromo-pyrrole analogs can regenerate antibiotic activity against resistant strains .

Medicine

Compounds derived from this compound have been investigated for their efficacy as therapeutic agents:

- Cancer Treatment : Some derivatives have demonstrated anticancer properties in preclinical studies.

- Infectious Diseases : The compound's derivatives are being explored for their potential against bacterial and viral infections .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals, polymers, and dyes. Its ability to undergo further functionalization makes it valuable for developing new materials with specific properties.

Case Study 1: Antibiotic Development

A recent study explored the synthesis of ethyl 4-bromopyrrole-2-carboxylate from this compound, demonstrating its potential to restore antibiotic efficacy against resistant bacteria .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the anticancer activity of derivatives synthesized from this compound, showing promising results in inhibiting tumor growth in vitro .

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrrole-2-carbaldehyde and its derivatives depends on the specific application and targetFor example, derivatives of this compound have been shown to inhibit specific enzymes or receptors, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Bromo-1H-pyrrole-2-carbaldehyde

The positional isomer 5-Bromo-1H-pyrrole-2-carbaldehyde (CAS: 931-34-0) shares the same molecular formula ($ C5H4BrNO $) but differs in bromine placement (5-position).

Substituted Derivatives: Methylated Analogs

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 89909-51-3)

The purity (95%) and availability in milligram-to-gram quantities make it suitable for pharmaceutical intermediates .

Functional Group Variants: Carboxylic Acid and Amide Derivatives

4-Bromo-1H-pyrrole-2-carboxylic Acid (CAS: 27746-02-7)

Replacing the aldehyde with a carboxylic acid group (similarity score: 0.78) shifts reactivity toward acid-catalyzed reactions or salt formation. Crystallographic data (monoclinic, $ P2_1/c $) indicate distinct packing compared to the aldehyde, with lattice parameters $ a = 16.0028 \, \text{Å}, b = 4.9046 \, \text{Å} $ .

4-Bromo-1H-pyrrole-2-carboxamide (CAS: 196106-96-4)

The amide derivative (similarity score: 0.83) exhibits enhanced hydrogen-bonding capacity, making it a candidate for supramolecular chemistry or drug design .

Fused-Ring Systems: Pyrrolopyridine Derivatives

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS: 1367950-82-0)

Applications in materials science are inferred due to its structural complexity .

Aryl-Substituted Derivatives

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 142045-46-3)

Substitution with a bromo-methylphenyl group increases molecular weight ($ C{12}H{11}BrNO $) and hydrophobicity, which may improve binding affinity in medicinal chemistry contexts .

Biological Activity

4-Bromo-1H-pyrrole-2-carbaldehyde is an organic compound with significant potential in medicinal chemistry, particularly as a precursor for various bioactive molecules. This article explores its biological activity, synthesis, structure-activity relationships, and applications in drug discovery, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and is characterized by a bromine atom at the 4-position and an aldehyde group at the 2-position of the pyrrole ring. It appears as a colorless to light yellow crystalline solid, soluble in several organic solvents like alcohols and ketones.

Synthesis

The synthesis of this compound can be achieved through several methods:

- Bromination of Pyrrole Derivatives : Involves the bromination of pyrrole-2-ethanone using brominating agents.

- Vilsmeier-Haack Reaction : This method employs pyrrole-2-carboxylic acid reacted with sodium bromate under basic conditions to yield the desired aldehyde.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, compounds derived from pyrrole structures have shown activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of electron-withdrawing groups such as bromine enhances their biological efficacy by increasing lipophilicity and improving membrane permeability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A study examining various pyrrole derivatives indicated that substituents at different positions on the pyrrole ring significantly affect their potency against tuberculosis. For example, modifications that maintain or enhance hydrogen bonding capabilities tend to increase antimicrobial activity .

Case Studies and Research Findings

Several studies have investigated the biological implications of pyrrole derivatives:

- Anti-Tuberculosis Activity : A series of pyrrole derivatives were synthesized and tested for anti-TB activity, revealing that compounds with specific substitutions exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL, indicating potent activity .

- Cytotoxicity Assessments : The cytotoxic effects of these compounds were evaluated alongside their antimicrobial properties. Most derivatives showed low cytotoxicity (IC values significantly higher than their MIC values), suggesting a favorable therapeutic index for further development .

- Natural Product Derivatives : Pyrrole derivatives have been isolated from natural sources such as fungi and plants, demonstrating diverse physiological activities including antioxidant properties and potential roles in metabolic pathways related to diabetes .

Table 1: Biological Activity Summary of Pyrrole Derivatives

| Compound | MIC (μg/mL) | IC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | <0.016 | >32 | Anti-TB |

| Compound A | <0.025 | >30 | Antimicrobial |

| Compound B | <0.020 | >40 | Antifungal |

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds with potential therapeutic applications:

- Anticancer Agents : Research indicates that derivatives can inhibit cancer cell proliferation.

- Antimicrobial Agents : Its derivatives are being explored for their ability to combat resistant bacterial strains.

- Neuroprotective Compounds : Some studies suggest potential neuroprotective effects due to antioxidant properties associated with the pyrrole ring structure .

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 4-Bromo-1H-pyrrole-2-carbaldehyde, and how can purity be optimized?

- Methodology : A high-yield (90%) synthesis involves brominating pyrrole-2-carbaldehyde with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C under nitrogen. Post-reaction, the product is recrystallized from ethanol/water to achieve purity. Monitoring reaction time (15 min at 0°C) and inert conditions are critical to avoid over-bromination .

- Data : ¹H NMR (CD₃Cl): δ 9.49 (s, aldehyde H), 7.13 (pyrrole H), 6.98 (pyrrole H).

Q. What structural features define this compound?

- Methodology : X-ray crystallography reveals a planar pyrrole ring (r.m.s. deviation: 0.025 Å) with bromine and aldehyde substituents. The aldehyde group forms a dihedral angle of ~14° with the pyrrole plane, influencing hydrogen-bonding interactions. Crystal packing involves O–H···O hydrogen bonds, forming sheets parallel to the bc plane .

- Data : Monoclinic space group P2₁/c, a = 16.003 Å, b = 4.905 Å, c = 8.237 Å, β = 93.2°, Z = 4 .

Q. Which analytical techniques are most suitable for characterizing this compound?

- Methodology :

- Single-crystal XRD : Determines precise molecular geometry and intermolecular interactions. Use absorption correction (e.g., multi-scan) to refine data accuracy .

- ¹H NMR : Identifies substituent positions via characteristic shifts (e.g., aldehyde proton at δ 9.49) .

Advanced Research Questions

Q. How does bromine substitution at the 4-position influence reactivity in cross-coupling reactions?

- Methodology : The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Computational modeling (DFT) can predict regioselectivity by analyzing electron density at the C4 position. Experimental validation requires controlled Pd-catalyzed conditions to avoid aldehyde oxidation .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodology : Challenges include solvent choice (polar vs. nonpolar) and hydrogen-bonding variability. Ethanol/water mixtures promote sheet-like packing via O–H···O bonds. Refinement with R factor < 0.034 and data-to-parameter ratios >16:1 ensure structural reliability .

Q. How can bioactivity studies leverage this compound’s structural motifs?

- Methodology : The pyrrole core mimics bioactive marine natural products (e.g., kinase inhibitors). In vitro assays (e.g., MTT for cytotoxicity) should test derivatives modified at the aldehyde or bromine positions. Comparative studies with non-brominated analogs (e.g., pyrrole-2-carbaldehyde) isolate bromine’s electronic effects .

Q. What computational approaches validate experimental crystallographic data?

- Methodology : Density Functional Theory (DFT) optimizes molecular geometry and compares calculated bond lengths/angles with XRD data. Deviations >0.01 Å may indicate lattice strain or intermolecular forces not captured in gas-phase simulations .

Q. How do environmental factors (e.g., humidity) impact the compound’s stability?

- Methodology : Accelerated stability studies (40°C/75% RH) monitor aldehyde oxidation or bromine hydrolysis via HPLC. Hydrogen bonding in the crystal lattice (O–H···O) enhances stability compared to amorphous forms .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported dihedral angles between XRD studies: How to reconcile?

- Analysis : Variations in dihedral angles (e.g., 14.1° vs. 12.5°) may arise from temperature-dependent lattice vibrations or solvent inclusion. Reanalyze datasets with consistent refinement protocols (e.g., same software version, absorption corrections) .

Q. Conflicting bioactivity results in pyrrole derivatives: What factors underlie this?

Properties

IUPAC Name |

4-bromo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYNGQAZZSGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344803 | |

| Record name | 4-Bromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-33-9 | |

| Record name | 4-Bromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.